2-Amino-4-(4-bromophenyl)butanoic acid;hydrochloride
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Overview
Description
2-Amino-4-(4-bromophenyl)butanoic acid;hydrochloride is a chemical compound with the molecular formula C10H12BrNO2 It is a derivative of phenylalanine, an amino acid, and features a bromine atom attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-bromophenyl)butanoic acid typically involves the bromination of phenylalanine derivatives. One common method starts with N-Boc-glutamic acid tert-butyl ester, which undergoes a series of reactions including radical decarboxylation to introduce the bromine atom .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of protective groups, such as tert-butyl esters, is crucial to prevent unwanted side reactions and racemization .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4-bromophenyl)butanoic acid undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by different nucleophiles such as nitrogen, oxygen, and sulfur nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nitrogen, oxygen, and sulfur nucleophiles.
Oxidation and Reduction:
Major Products Formed
The major products formed from nucleophilic substitution reactions include various substituted amino acids and peptidomimetics .
Scientific Research Applications
2-Amino-4-(4-bromophenyl)butanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-bromophenyl)butanoic acid involves its interaction with biological molecules, particularly proteins and enzymes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The exact molecular targets and pathways are still under investigation, but its structural similarity to natural amino acids suggests it may interact with similar biological targets .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Amino-4-(4-bromophenyl)butanoic acid is unique due to the presence of both an amino group and a bromine-substituted phenyl ring. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable tool in synthetic chemistry and biological research .
Properties
IUPAC Name |
2-amino-4-(4-bromophenyl)butanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2.ClH/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14;/h1-2,4-5,9H,3,6,12H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUYZTPCSCJSFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(C(=O)O)N)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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